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molecular formula C9H8ClN B3284055 4-Chloro-1-methyl-1H-indole CAS No. 77801-91-3

4-Chloro-1-methyl-1H-indole

Cat. No. B3284055
M. Wt: 165.62 g/mol
InChI Key: WUFPOENCCOPNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332808

Procedure details

A mixture of 60 g of 4-chloro-1H-indole, 400 ml of benzene, 200 ml of 50% sodium hydroxide solution, 68 g of n-tetrabutylammonium hydrogen sulfate and 68 ml of methyl iodide was stirred at 40° C. for 4 hours and was then cooled. The decanted aqueous phase was extracted with ethyl acetate and the combined organic phases were washed with aqueous sodium chloride, dried over magnesium sulfate and distilled to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-2 cyclohexanebenzene mixture to obtain 63.85 g of 1-methyl-4-chloro-1H-indole.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium hydrogen sulfate
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH-].[Na+].[CH3:13]I>C1C=CC=CC=1>[CH3:13][N:6]1[C:7]2[C:3](=[C:2]([Cl:1])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C2C=CNC2=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
n-tetrabutylammonium hydrogen sulfate
Quantity
68 g
Type
reactant
Smiles
Name
Quantity
68 mL
Type
reactant
Smiles
CI
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 8-2 cyclohexanebenzene mixture

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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